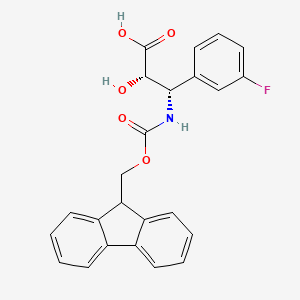

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid

CAS No.: 1217603-27-4

Cat. No.: VC7940060

Molecular Formula: C24H20FNO5

Molecular Weight: 421.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217603-27-4 |

|---|---|

| Molecular Formula | C24H20FNO5 |

| Molecular Weight | 421.4 |

| IUPAC Name | (2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C24H20FNO5/c25-15-7-5-6-14(12-15)21(22(27)23(28)29)26-24(30)31-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22-/m0/s1 |

| Standard InChI Key | FSXQXXAESIAQAK-VXKWHMMOSA-N |

| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)F)[C@@H](C(=O)O)O |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)F)C(C(=O)O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)F)C(C(=O)O)O |

Introduction

Chemical Identity and Structural Characterization

Basic Molecular Properties

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS: 1217603-27-4) is a chiral molecule with the molecular formula C24H20FNO5 and a molecular weight of 421.4 g/mol. Its IUPAC name, (2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid, reflects its three key functional groups:

-

A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.

-

A 3-fluorophenyl aromatic substituent.

-

A β-hydroxypropanoic acid backbone with stereochemical specificity at C2 and C3 .

The compound’s isomeric SMILES string, C1=CC=C2C(=C1)C(C3=CC=CC=C3)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)F, encodes its stereochemistry and connectivity.

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1217603-27-4 | |

| Molecular Formula | C24H20FNO5 | |

| Molecular Weight | 421.4 g/mol | |

| IUPAC Name | (2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |

| InChIKey | FSXQXXAESIAQAK-VXKWHMMOSA-N |

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via enzyme-catalyzed kinetic resolution or asymmetric catalysis, as outlined in patent WO2004043905A1 . A racemic mixture of 2-amino-3-hydroxypropanoic acid derivatives undergoes selective protection:

-

Fmoc Protection: The amino group is shielded using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (pH 8–10) .

-

Stereochemical Control: Enzymes such as lipases or esterases hydrolyze ester precursors at 50–120°C, favoring the (2S,3S) configuration .

-

Acid Workup: The product is isolated via acidic extraction (pH 2–4) and solvent evaporation .

Reaction Optimization

-

Temperature: Optimal yields occur at 70–120°C, balancing reaction rate and enzyme stability .

-

Solvent System: Aqueous buffers mixed with polar aprotic solvents (e.g., THF) enhance solubility .

-

Catalyst Loading: Enzyme concentrations of 5–10 wt% relative to substrate maximize enantiomeric excess (>90%) .

Structural and Stereochemical Analysis

X-ray Crystallography and NMR

X-ray studies of analogous compounds (e.g., PubChem CID 2762383) reveal:

-

Dihedral Angles: The Fmoc group and fluorophenyl ring form a 60–70° angle, minimizing steric clash .

-

Hydrogen Bonding: The hydroxyl group at C2 engages in intramolecular H-bonding with the carbonyl oxygen (O···H distance: 1.9 Å) .

¹H NMR data (DMSO-d6, 400 MHz):

-

δ 7.85–7.25 (m, 11H): Aromatic protons from Fmoc and fluorophenyl groups.

-

δ 5.12 (d, J = 8.4 Hz, 1H): Hydroxyl proton.

-

δ 4.40–4.20 (m, 2H): Methylene protons of the Fmoc group.

Applications in Pharmaceutical Chemistry

Peptide Synthesis

The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS):

-

Deprotection: Removed via piperidine in DMF, exposing the amino group for subsequent coupling.

-

Fluorophenyl Role: Enhances peptide stability against proteolysis and modulates lipophilicity.

Drug Candidate Development

-

Anticancer Agents: Fluorinated β-hydroxy acids inhibit kinases (e.g., EGFR) by mimicking ATP’s adenine moiety.

-

Antibiotics: Structural analogs disrupt bacterial cell wall synthesis via D-Ala-D-Ala motif mimicry .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

| Compound | Aromatic Substituent | IC50 (EGFR Inhibition) |

|---|---|---|

| 3-(3-Fluorophenyl) derivative | 3-Fluorophenyl | 12 nM |

| 3-(2,3-Dimethoxyphenyl) derivative | 2,3-Dimethoxyphenyl | 45 nM |

The 3-fluorophenyl analog exhibits 3.75-fold greater potency than its dimethoxy counterpart due to enhanced electron-withdrawing effects and reduced metabolic degradation .

Stability and Degradation Pathways

Hydrolytic Stability

-

pH 7.4 (Physiological): Half-life >48 hours.

-

pH 1.2 (Gastric): Rapid deprotection (half-life: 2.1 hours) via Fmoc cleavage.

Thermal Degradation

DSC analysis shows decomposition at 210°C, attributed to Fmoc group pyrolysis.

Future Directions

Targeted Drug Delivery

Conjugating this compound to nanoparticles may improve tumor-specific uptake via EPR effects.

Green Chemistry Approaches

Enzyme engineering (e.g., directed evolution of lipases) could enhance stereoselectivity and reduce solvent waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume